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Compound of Interest

Compound Name: O-Propargyl-Puromycin

Cat. No.: B560629 Get Quote

O-Propargyl-Puromycin: A Technical Guide for
Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

on the Core Chemical Properties, Structure, and Applications of O-Propargyl-Puromycin.

O-Propargyl-Puromycin (OPP) is a powerful molecular tool for the investigation of nascent

protein synthesis. As an analog of puromycin, it incorporates into the C-terminus of translating

polypeptide chains, effectively terminating translation. The key feature of OPP is its terminal

alkyne group, which allows for the covalent attachment of reporter molecules via copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the

visualization and isolation of newly synthesized proteins in a variety of biological contexts. This

guide provides a comprehensive overview of the chemical properties, structure, and

experimental applications of O-Propargyl-Puromycin.

Chemical Properties and Structure
O-Propargyl-Puromycin is a synthetically modified aminonucleoside antibiotic. Its structure is

characterized by the presence of a propargyl group attached to the tyrosine moiety of

puromycin. This modification is crucial for its utility in modern proteomics research.
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Property Value

Molecular Formula C₂₄H₂₉N₇O₅[1][2][3][4]

Molecular Weight 495.53 g/mol [1][5]

CAS Number 1416561-90-4[1][2][4]

Appearance Colorless to slightly white solid[1]

Purity ≥95% (HPLC)[1]

Solubility
Soluble in DMSO and DMF[2][3]. Soluble in

PBS (up to 50 mM, pH adjusted to 5.0)[1].

Storage Store at -20°C[1][6].

SMILES String

CN(C)c1ncnc2c1ncn2[C@@H]3O--INVALID-

LINK----INVALID-LINK--

Cc4ccc(OCC#C)cc4">C@@H[C@H]3O[3]

IUPAC Name

3'-[[(2S)-2-amino-1-oxo-3-[4-(2-propyn-1-

yloxy)phenyl]propyl]amino]-3'-deoxy-N,N-

dimethyl-adenosine[2][4]

Mechanism of Action
O-Propargyl-Puromycin acts as a chain terminator during protein synthesis. Due to its

structural similarity to the 3' end of aminoacyl-tRNA, it enters the A-site of the ribosome. The

ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide

chain and the amino group of OPP. This incorporation of OPP into the C-terminus of the

polypeptide chain results in the premature termination of translation.[1][4] The alkyne handle on

the incorporated OPP molecule is then available for subsequent bioorthogonal reactions.

Experimental Protocols
The following are generalized protocols for the use of O-Propargyl-Puromycin in cell culture.

Optimal conditions may vary depending on the cell type and experimental goals.

Labeling of Nascent Proteins in Cultured Cells
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Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips for microscopy or multi-

well plates for flow cytometry) and culture until they reach the desired confluency.

OPP Labeling:

Prepare a working solution of O-Propargyl-Puromycin in pre-warmed complete cell

culture medium. The final concentration typically ranges from 1 to 50 µM.

Remove the existing medium from the cells and replace it with the OPP-containing

medium.

Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

The incubation time can be adjusted to control the extent of labeling.

Cell Fixation and Permeabilization:

After labeling, wash the cells once with ice-cold PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells twice with PBS.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

Wash the cells twice with PBS containing 3% BSA.

Click Chemistry Reaction for Visualization
This protocol describes the conjugation of an azide-functionalized fluorescent dye to the

alkyne-modified nascent proteins.

Prepare Click Reaction Cocktail: Prepare the cocktail fresh and protected from light. For a 1

ml reaction, mix the following in order:

PBS: 880 µl

Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 10 mM stock): 1 µl

Copper(II) Sulfate (CuSO₄, 50 mM stock): 20 µl
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Sodium Ascorbate (1 M stock, freshly prepared): 100 µl

Click Reaction:

Remove the wash buffer from the fixed and permeabilized cells.

Add the Click Reaction Cocktail to the cells and incubate for 30 minutes at room

temperature, protected from light.

Washing and Counterstaining:

Wash the cells three times with PBS containing 3% BSA.

If desired, counterstain the nuclei with a DNA dye such as DAPI.

Wash the cells twice with PBS.

Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium

and proceed with fluorescence microscopy.

Visualization of Workflows and Signaling Pathways
Experimental Workflow for Nascent Protein Labeling

Cell Culture Labeling Cell Processing Detection

Plate Cells Culture to Desired Confluency Add O-Propargyl-Puromycin Incubate (37°C) Wash with PBS Fix with PFA Permeabilize with Triton X-100 Wash with PBS/BSA Click Chemistry Reaction
(Fluorescent Azide, CuSO4, Ascorbate) Final Washes Fluorescence Microscopy / Flow Cytometry

Click to download full resolution via product page

Caption: Experimental workflow for labeling and detecting nascent proteins using O-Propargyl-
Puromycin.

O-Propargyl-Puromycin in Studying the mTOR Signaling
Pathway
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The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth,

proliferation, and metabolism, primarily by controlling protein synthesis.[7][8] O-Propargyl-
Puromycin can be used as a direct readout of mTORC1 activity, as mTORC1 signaling

promotes the translation of specific mRNAs. By quantifying the amount of OPP incorporation,

researchers can assess the impact of various stimuli or inhibitors on mTOR-dependent protein

synthesis.
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Caption: Simplified mTOR signaling pathway leading to protein synthesis, measurable by OPP

incorporation.

Investigating the Unfolded Protein Response (UPR) with
O-Propargyl-Puromycin
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The Unfolded Protein Response (UPR) is a cellular stress response activated by the

accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key

component of the UPR is the transient attenuation of global protein synthesis to reduce the

protein load on the ER. O-Propargyl-Puromycin can be employed to quantify this reduction in

translation, providing insights into the kinetics and magnitude of the UPR.
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Caption: The Unfolded Protein Response (UPR) pathway leading to translational attenuation,

quantifiable by OPP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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